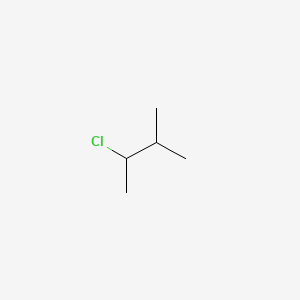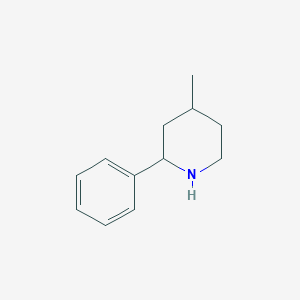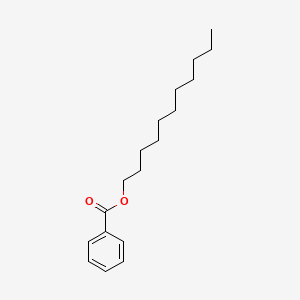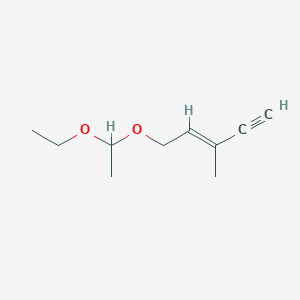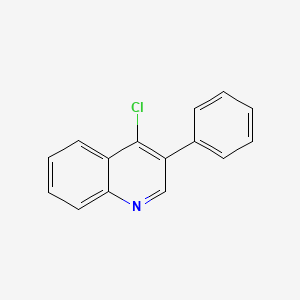
4-Chloro-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-phenylquinoline is a nitrogen-containing bicyclic compound with a quinoline nucleus. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, electronics, and more. The quinoline nucleus appears in various biological compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .
Synthesis Analysis
Several synthetic methods exist for quinolines. One common approach involves the Skraup synthesis, where aniline and glycerine react to form quinoline. Another method is the Doebner–von Miller quinoline synthesis, which utilizes enaminones as replacements for 1,3-dicarbinols. These synthetic pathways yield quinoline derivatives with varying substituents, impacting their biological activity .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-phenylquinoline consists of a quinoline ring with a chlorine atom at position 4 and a phenyl group attached to position 3. The nitrogen atom in the quinoline ring contributes to its biological properties. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
Quinolines participate in various chemical reactions due to their aromatic nature and nitrogen-containing heterocyclic ring. These reactions include substitution, oxidation, reduction, and cyclization. Functionalization of the quinoline nucleus leads to diverse derivatives with altered properties. For instance, modification of the heterocyclic pyridine ring impacts antimicrobial activity .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The mechanism of action for 4-Chloro-3-phenylquinoline depends on its specific application. Quinolines are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase. This disruption ultimately leads to bacterial death. Additionally, the presence of nitrogen groups in quinolines contributes to their biological effects, such as antimicrobial and antiviral activity .
Safety and Hazards
Direcciones Futuras
Research on quinoline derivatives continues to explore novel structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. Scientists aim to optimize pharmacodynamic and pharmacokinetic properties while minimizing side effects. Investigating new synthetic routes and understanding the structure–activity relationships will drive future advancements .
Propiedades
Número CAS |
6319-32-0 |
|---|---|
Nombre del producto |
4-Chloro-3-phenylquinoline |
Fórmula molecular |
C15H10ClN |
Peso molecular |
239.7 g/mol |
Nombre IUPAC |
4-chloro-3-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
XMMDHTGEXKLBFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |
Otros números CAS |
6319-32-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




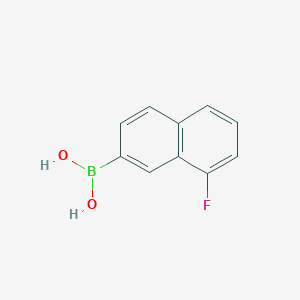
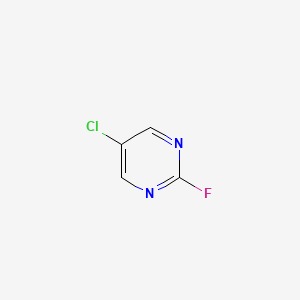
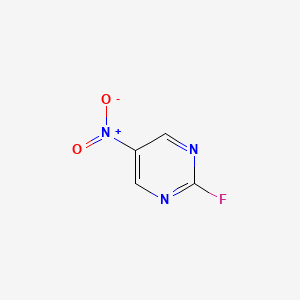
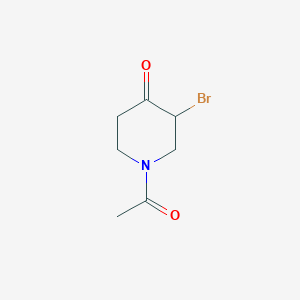
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)

